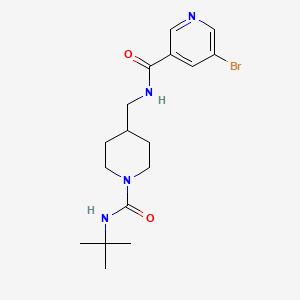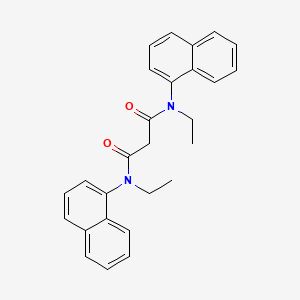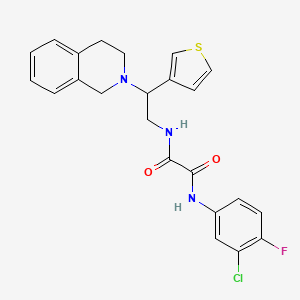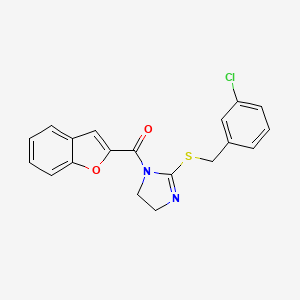
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The compound’s mode of action is likely to depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , it may interact with its targets through various chemical reactions, leading to changes in the structure and properties of the targets.
Biochemical Pathways
Given its use as an intermediate in organic synthesis , it can be involved in a variety of biochemical pathways depending on the specific reactions it participates in.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis , its effects can vary widely depending on the final products of the reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide in lab experiments is its selectivity for NAD+ consuming enzymes. This allows researchers to study the effects of NAD+ depletion on specific cellular processes without affecting other cellular pathways. However, one limitation is that NAD+ depletion can have complex effects on cellular processes, and the specific effects may depend on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide. One area of interest is the role of NAD+ depletion in aging and age-related diseases. Researchers are investigating the potential of NAD+ supplementation as a therapeutic strategy for these conditions. Additionally, this compound can be used to study the effects of NAD+ depletion on specific cellular processes, such as DNA repair and metabolism, which may have implications for the development of new treatments for various diseases.
Synthesemethoden
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-2-chloronicotinamide with 1-tert-butyl-4-piperidone followed by the addition of sodium borohydride. The resulting compound is then treated with N-chlorosuccinimide and tert-butyl carbamate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)nicotinamide has potential applications in scientific research. It has been used as a tool to study the function of nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is an essential coenzyme involved in various metabolic processes, and its levels have been linked to aging and age-related diseases. This compound can be used to selectively inhibit the activity of NAD+ consuming enzymes, allowing researchers to study the effects of NAD+ depletion on cellular processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN4O2/c1-17(2,3)21-16(24)22-6-4-12(5-7-22)9-20-15(23)13-8-14(18)11-19-10-13/h8,10-12H,4-7,9H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPLYAKQEBFYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2935998.png)
![2-(4-{[(1-cyanocycloheptyl)carbamoyl]methyl}piperazin-1-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2936000.png)
![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)



![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)
![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)
![N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide](/img/structure/B2936014.png)
![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)
![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)
